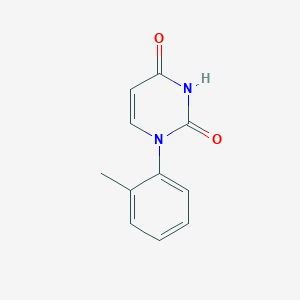

1-(2-Methylphenyl)uracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHQCBWONWBTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 1 2 Methylphenyl Uracil

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the chemical structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete and unambiguous assignment of the molecular framework and connectivity can be achieved.

The ¹H NMR spectrum of 1-(2-Methylphenyl)uracil provides specific information about the chemical environment, number, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the uracil (B121893) ring, the 2-methylphenyl (o-tolyl) substituent, and the N-H proton.

The uracil ring protons, H-6 and H-5, appear as a pair of doublets due to their vicinal coupling. The H-6 proton is typically observed further downfield (~7.6 ppm) compared to the H-5 proton (~5.8 ppm) due to the deshielding effect of the adjacent nitrogen atom and carbonyl group. The protons of the o-tolyl group exhibit a complex multiplet pattern in the aromatic region (~7.2-7.5 ppm). The methyl group protons appear as a distinct singlet at approximately 2.1 ppm, shifted slightly downfield by the aromatic ring's influence. The N3-H proton of the uracil ring is typically observed as a broad singlet at a significantly downfield chemical shift (~11.4 ppm).

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Uracil) | ~7.6 | d | ~8.0 |

| H-5 (Uracil) | ~5.8 | d | ~8.0 |

| H-3', H-4', H-5', H-6' (Aromatic) | ~7.2 - 7.5 | m | - |

| -CH₃ (Tolyl) | ~2.1 | s | - |

| N3-H (Uracil) | ~11.4 | br s | - |

Note: Predicted values are based on spectral data from analogous N-substituted uracil derivatives.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a single resonance, with its chemical shift indicating its electronic environment. The carbonyl carbons, C2 and C4, of the uracil ring are the most deshielded, appearing far downfield. The olefinic carbons, C6 and C5, are found in the intermediate region, while the carbons of the tolyl group appear in the typical aromatic range. The aliphatic methyl carbon provides a characteristic upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (Uracil, C=O) | ~163 |

| C2 (Uracil, C=O) | ~151 |

| C6 (Uracil) | ~141 |

| C2' (Tolyl) | ~137 |

| C1' (Tolyl) | ~135 |

| C3', C4', C5', C6' (Tolyl) | ~127 - 131 |

| C5 (Uracil) | ~102 |

| -CH₃ (Tolyl) | ~17 |

Note: Predicted values are based on spectral data from analogous N-substituted uracil derivatives.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key cross-peak would be observed between H-5 and H-6 of the uracil ring, confirming their connectivity. Additionally, correlations among the adjacent protons on the 2-methylphenyl ring would be visible, helping to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct, one-bond correlations between protons and the carbons to which they are attached. chemijournal.com This allows for the unambiguous assignment of protonated carbons. Expected correlations include H-5 with C-5, H-6 with C-6, the aromatic protons with their respective carbons (C3' to C6'), and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons, which is vital for establishing the connectivity of molecular fragments. chemijournal.com Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the H-6 proton of the uracil ring to the C1' carbon of the phenyl ring, confirming the N1-C1' linkage.

Correlations from the uracil H-5 and H-6 protons to the carbonyl carbons C4 and C2.

Correlations from the methyl protons to the aromatic carbons C1', C2', and C3', confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. A critical NOESY correlation would be expected between the protons of the ortho-methyl group and the H-6 proton of the uracil ring. This observation would provide definitive proof of the spatial proximity of these groups and confirm the regiochemistry of the phenyl substitution.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. u-szeged.hu For this compound, two distinct nitrogen signals are expected for N1 and N3. The N1 atom, being part of a tertiary amide-like environment and bonded to an aromatic ring, would have a different chemical shift from the N3 atom, which is a secondary amide (lactam) protonated nitrogen. Based on data for related N-substituted pyrimidines, the N1 and N3 chemical shifts are expected in the range of 130-160 ppm (relative to liquid NH₃). researchgate.net The precise chemical shifts are sensitive to substitution and solvent effects, providing a detailed probe of the molecule's electronic structure. u-szeged.hu

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making it a powerful tool for structural confirmation. ias.ac.in

The IR and Raman spectra of this compound are complex but can be interpreted by assigning specific absorption bands or scattering peaks to the vibrations of its constituent parts: the uracil ring, the N-H bond, the C-H bonds, and the methylphenyl group.

N-H and C-H Stretching: The N3-H stretching vibration typically appears as a broad band in the IR spectrum around 3100-3200 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. ias.ac.inresearchgate.net

Carbonyl (C=O) Stretching: The uracil moiety contains two carbonyl groups (C2=O and C4=O), which give rise to very strong and distinct absorption bands in the IR spectrum, typically in the 1650-1750 cm⁻¹ region. These bands are often also visible, though sometimes weaker, in the Raman spectrum. researcher.liferesearchgate.net

Ring Stretching and Deformation: Vibrations involving the stretching and deformation of the uracil and phenyl rings (C=C, C-N stretching) produce a series of characteristic bands in the 1200-1650 cm⁻¹ region. researcher.life

Methyl Group Bending: The symmetric and asymmetric bending (deformation) modes of the methyl group are expected around 1450 cm⁻¹ and 1380 cm⁻¹. ias.ac.in

Ring Breathing Modes: The Raman spectrum is particularly useful for identifying symmetric vibrations, such as the ring "breathing" modes of both the uracil and phenyl rings, which occur at lower frequencies (typically < 1000 cm⁻¹) and can be diagnostic of the substitution pattern. researchgate.netacs.org

Table 3: General Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Technique |

| 3200 - 3100 | N-H Stretching | IR |

| 3100 - 3000 | Aromatic C-H Stretching | IR, Raman |

| 3000 - 2850 | Aliphatic C-H Stretching | IR, Raman |

| 1750 - 1650 | C=O Stretching (asymmetric and symmetric) | IR (strong), Raman (weak) |

| 1650 - 1400 | C=C and C-N Ring Stretching | IR, Raman |

| 1470 - 1430 | CH₃ Asymmetric Bending | IR |

| 1390 - 1370 | CH₃ Symmetric Bending | IR |

| < 1000 | Ring Breathing Modes | Raman (strong) |

Note: Wavenumber ranges are typical for the assigned functional groups and are based on data from uracil and its derivatives. ias.ac.inresearchgate.netresearcher.liferesearchgate.netresearchgate.netacs.org

Conformational Analysis via Vibrational Signatures

The structural flexibility of this compound is primarily centered around the rotation of the 2-methylphenyl group relative to the uracil ring along the N1-C1' single bond. This rotation gives rise to different conformers, each with a unique spatial arrangement and energy level. Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying and characterizing these distinct conformational states.

Each conformer of this compound possesses a unique set of vibrational modes, resulting in a characteristic "vibrational signature." Specific bands in the IR and Raman spectra, particularly those involving the uracil ring, the phenyl ring, and the C-N bond linking them, are sensitive to conformational changes. For instance, the frequencies and intensities of C-H bending modes of the methyl group and the phenyl ring, as well as skeletal vibrations of the entire molecule, are expected to differ between conformers.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the vibrational frequencies and intensities for each stable conformer. By comparing these theoretically predicted spectra with experimental FT-IR and Raman data, researchers can identify the conformers present in a sample and even estimate their relative populations. Studies on related N-heterocyclic molecules demonstrate that this combined experimental and computational approach is highly effective for conformational analysis. ias.ac.innih.gov The vibrational assignments for uracil itself have been studied in great detail and provide a basis for interpreting the more complex spectrum of its derivatives. ias.ac.inias.ac.in

Table 1: Expected Vibrational Mode Types Sensitive to Conformation in this compound

| Vibrational Mode | Description | Expected Spectral Region (cm⁻¹) |

|---|---|---|

| N1-C1' Stretch | Stretching of the bond connecting the uracil and phenyl rings. | 1200 - 1350 |

| Phenyl Ring Puckering | Out-of-plane deformation of the phenyl ring. | 600 - 800 |

| C-H Out-of-Plane Bend | Bending of C-H bonds on the phenyl ring. | 700 - 900 |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₁H₁₀N₂O₂. HRMS can experimentally verify this composition by measuring the monoisotopic mass to a high degree of precision (typically within 5 ppm). This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com The theoretical exact mass, calculated from the sum of the most abundant isotopes of each element, serves as the reference value.

Table 2: Calculated Exact Mass for this compound

| Formula | Compound Name | Monoisotopic Mass (Da) |

|---|

LC-MS Coupling for Purity Assessment and Identification of Related Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. sciex.comphenomenex.comsciex.com This method is exceptionally useful for assessing the purity of a this compound sample and for identifying any related impurities.

In an LC-MS analysis, the sample is first injected into an HPLC (High-Performance Liquid Chromatography) column. The components of the mixture, including the target compound and any impurities, are separated based on their differential interactions with the stationary phase. Potential impurities could include unreacted starting materials, byproducts from the synthesis, or structural isomers such as 1-(3-methylphenyl)uracil and 1-(4-methylphenyl)uracil.

As each separated component elutes from the column, it is introduced into the mass spectrometer. The MS detector provides the molecular weight of each component, allowing for their identification. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed, where ions of a specific m/z are isolated, fragmented, and the resulting fragment ions are analyzed to elucidate the structure of the impurity. This technique is widely used for the sensitive and specific quantification of uracil and its metabolites in various matrices. nih.gov

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule. UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by the molecule as it transitions from the ground state to an excited electronic state.

The parent compound, uracil, exhibits a strong absorption maximum (λ_max) in aqueous solution at approximately 258 nm. sielc.comphotochemcad.comnist.gov The introduction of a 2-methylphenyl group at the N1 position is expected to modify the electronic structure of the uracil chromophore. The phenyl group, acting as an auxochrome, extends the π-conjugated system, which typically results in a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to unsubstituted uracil.

Table 3: Summary of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₀N₂O₂ |

| 1-(3-methylphenyl)uracil | C₁₁H₁₀N₂O₂ |

| 1-(4-methylphenyl)uracil | C₁₁H₁₀N₂O₂ |

Computational and Theoretical Investigations of 1 2 Methylphenyl Uracil

Quantum Chemical Modeling of Molecular Structure and Conformation

The foundational step in understanding a molecule's properties is to determine its most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. Quantum chemical methods achieve this by finding the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. google.comarxiv.org DFT methods are used to determine the ground-state electronic structure and to perform geometry optimization, which systematically adjusts the molecular geometry to find the lowest energy conformation. dftk.orgyoutube.com

For 1-(2-Methylphenyl)uracil, a geometry optimization would typically be performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p). The optimization process would refine all bond lengths, bond angles, and dihedral angles. A critical parameter for this molecule is the dihedral angle between the plane of the uracil (B121893) ring and the plane of the 2-methylphenyl ring. Steric hindrance from the ortho-methyl group would likely cause a significant twist between the two rings to minimize repulsive interactions, resulting in a non-planar equilibrium structure.

The optimized structural parameters provide the basis for all further computational analysis. While specific experimental data for this compound is not available, calculations on related uracil derivatives provide expected values for key structural features. nih.gov

| Structural Parameter | Typical Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) |

|---|---|---|---|

| C=O | Uracil Carbonyl | 1.21 - 1.24 | - |

| N-C | Uracil Ring | 1.37 - 1.40 | - |

| C-C | Phenyl Ring | 1.39 - 1.41 | - |

| N-Cphenyl | Uracil-Phenyl Linkage | 1.42 - 1.45 | - |

| C-N-C | Uracil Ring Angle | - | 118 - 122 |

| N-C=O | Uracil Ring Angle | - | 120 - 124 |

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters.

Hartree-Fock (HF) Theory: The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wayne.eduresearchgate.net While computationally efficient, it neglects electron correlation—the interaction between individual electrons—which can affect the accuracy of the results. HF often serves as a starting point for more advanced methods.

Møller-Plesset (MP) Perturbation Theory: To improve upon the HF approximation, Møller-Plesset perturbation theory introduces electron correlation as a perturbation. ru.nlwikipedia.org The most common level, second-order Møller-Plesset theory (MP2), typically recovers about 80-90% of the correlation energy and offers a significant improvement in accuracy for geometries and energies over HF. wikipedia.orgaip.org An MP2 calculation on this compound would provide a more refined structure and energy compared to standard DFT or HF methods.

Coupled Cluster (CC) Theory: Coupled Cluster theory is considered one of the most accurate and reliable methods in quantum chemistry, often referred to as the "gold standard." wikipedia.orggoogle.com Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) can yield highly accurate results that are often in close agreement with experimental data. google.comresearchgate.net Due to their high computational cost, these methods are typically used for smaller molecules or to benchmark the results from less expensive methods like DFT for larger systems such as this compound. researchgate.netnih.gov

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, various analyses can be performed to understand the molecule's electronic distribution, stability, and potential for chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. irjweb.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich uracil ring, while the LUMO may be distributed across both the uracil and phenyl rings.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (Gap) | LUMO Energy - HOMO Energy | 4.0 to 5.5 |

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution.

Red/Yellow Regions: These areas indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the uracil ring. nih.gov

Blue Regions: These areas indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack. Such regions are typically found around the hydrogen atoms, particularly those on the uracil ring and the methyl group. nih.gov

The MEP surface provides an intuitive understanding of where the molecule is most likely to interact with other charged or polar species. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer, hyperconjugation, and steric interactions.

In this compound, NBO analysis can reveal key interactions, such as the delocalization of electron density from the lone pairs of the uracil's oxygen and nitrogen atoms into the antibonding orbitals (π*) of adjacent bonds. It can also quantify the hyperconjugative interactions between the methyl group's C-H bonds and the phenyl ring. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates their strength. A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |

|---|---|---|---|

| LP(O) | π(N-C) | Lone Pair -> Antibonding Pi | 20 - 40 |

| LP(N) | π(C=C) | Lone Pair -> Antibonding Pi | 30 - 55 |

| π(C=C)uracil | π(C=O) | Pi Bond -> Antibonding Pi | 15 - 25 |

| σ(C-H)methyl | π(C=C)phenyl | Hyperconjugation | 1 - 5 |

Fukui Function Analysis for Site Selectivity

Fukui function analysis is a powerful tool within Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de By condensing these values onto individual atomic sites, one can generate condensed Fukui functions (ƒ+, ƒ-, ƒ0) that indicate the susceptibility of each atom to different types of chemical attack.

ƒ+ (Nucleophilic Attack): A higher value indicates a site that is more susceptible to attack by a nucleophile (an electron-pair donor). This corresponds to the molecule accepting an electron.

ƒ- (Electrophilic Attack): A higher value points to a site that is more likely to be attacked by an electrophile (an electron-pair acceptor), which relates to the molecule donating an electron. semanticscholar.org

ƒ0 (Radical Attack): This function averages the propensities for nucleophilic and electrophilic attack and is used to predict sites of radical attack.

For this compound, a computational study would involve calculating the electron densities for the neutral molecule (N), its cation (N-1), and its anion (N+1), all at the optimized geometry of the neutral species. The differences in atomic charges between these states provide the condensed Fukui indices.

While specific calculations for this compound are not available in the cited literature, we can predict the expected reactivity based on the known electronic properties of its constituent parts. The uracil ring contains several heteroatoms (N, O) that influence its electronic landscape. The C5 and C6 positions of the uracil ring are often involved in addition reactions, while the oxygen and nitrogen atoms are key sites for interaction. The 2-methylphenyl group, being an electron-donating group, would influence the electronic distribution on the uracil ring via the N1-phenyl bond.

Fukui function analysis would likely identify the carbonyl oxygen atoms (O2 and O4) and the N3 atom as primary sites for electrophilic attack (high ƒ- values) due to their lone pairs of electrons. Conversely, the C5 and C6 carbon atoms of the uracil ring are expected to be the most susceptible to nucleophilic attack (high ƒ+ values), a common reactivity pattern in uracil derivatives. researchgate.net The ortho- and para- positions of the methylphenyl ring would also show susceptibility to electrophilic attack, modulated by the presence of the uracil substituent.

Illustrative Data Table: Predicted Fukui Function Indices for this compound

The following table presents hypothetical but chemically plausible condensed Fukui function values (ƒk) to illustrate the expected outcome of such an analysis. These are not experimentally or computationally verified data for this specific molecule.

| Atom Site | Predicted ƒ+ (for Nucleophilic Attack) | Predicted ƒ- (for Electrophilic Attack) | Predicted ƒ0 (for Radical Attack) | Predicted Reactivity |

| N1 | Low | Low | Low | Site of substitution, low reactivity |

| C2 | Moderate | High | Moderate | Susceptible to both, especially electrophilic attack |

| N3 | Low | High | Moderate | High susceptibility to electrophilic attack |

| C4 | Moderate | High | Moderate | Susceptible to both, especially electrophilic attack |

| C5 | High | Low | High | Primary site for nucleophilic/radical attack |

| C6 | High | Low | High | Primary site for nucleophilic/radical attack |

| O (at C2) | Low | Very High | Moderate | Primary site for electrophilic attack |

| O (at C4) | Low | Very High | Moderate | Primary site for electrophilic attack |

| C (Phenyl, ortho) | Low | Moderate | Low | Moderately susceptible to electrophilic attack |

| C (Phenyl, para) | Low | Moderate | Low | Moderately susceptible to electrophilic attack |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govpensoft.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape, dynamic behavior, and the influence of the environment (like a solvent) on the molecule. mdpi.com

The key dynamic feature of this compound is the rotation around the single bond connecting the uracil N1 atom and the C1 atom of the phenyl ring. This rotation defines the dihedral angle between the planes of the two rings, giving rise to different conformers. chemistrysteps.com Conformational analysis aims to identify the low-energy arrangements (stable conformers) and the energy barriers that separate them. unacademy.com

MD simulations of this compound would reveal the preferred orientation of the methylphenyl group relative to the uracil ring. Due to steric hindrance from the ortho-methyl group and the C2-carbonyl group of the uracil ring, a perfectly coplanar arrangement is highly unlikely. The simulations would likely show that the molecule predominantly populates a twisted conformation, where the phenyl ring is rotated out of the plane of the uracil ring by a significant angle. The simulation trajectory would show fluctuations around this equilibrium angle and occasional, higher-energy rotations over the barrier to other stable conformations. nih.gov This dynamic behavior is crucial for understanding how the molecule interacts with other molecules, such as biological receptors.

The solvent environment can significantly impact the structure and dynamics of a solute molecule. nih.gov MD simulations explicitly including solvent molecules (e.g., water, DMSO) are used to investigate these effects. For uracil and its derivatives, solvent interactions, particularly hydrogen bonding, play a critical role. acs.org

In an MD simulation of this compound in a polar protic solvent like water, one would expect to observe stable hydrogen bonds forming between water molecules and the polar sites of the uracil moiety: the N3-H group (as a donor) and the two carbonyl oxygens (as acceptors). These solvent interactions can influence the conformational preferences of the molecule. The solvation shell around the polar uracil part would be well-structured, while the nonpolar methylphenyl group would experience hydrophobic solvation. The dynamics of the N1-C(phenyl) bond rotation might also be affected, with the solvent potentially increasing the energy barrier for rotation due to the need to rearrange the surrounding solvent molecules during the conformational change. acs.org

Prediction of Spectroscopic Parameters from Theoretical Calculations

Quantum mechanical calculations, particularly using DFT, are widely employed to predict spectroscopic parameters. youtube.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), have become a standard tool in chemical structure elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to compute nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations would predict the ¹H and ¹³C chemical shifts. The uracil protons (N3-H and C5-H, C6-H) and carbons would have shifts influenced by the anisotropic effect of the attached phenyl ring. The chemical shifts of the phenyl protons and carbons would, in turn, be affected by the electron-withdrawing nature of the uracil substituent and the electron-donating methyl group. Calculations performed using different functionals and basis sets can achieve high accuracy, with mean absolute errors often below 0.2 ppm for ¹H and 2.0 ppm for ¹³C when compared to experimental data. nih.gov

Illustrative Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

The following table provides estimated chemical shifts based on known values for uracil and substituted benzene (B151609) rings to illustrate the expected output of a DFT calculation. These are not experimentally verified data for this molecule.

| Atom Site | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Notes |

| C2 | ~152 | - | Carbonyl carbon, downfield shift. |

| C4 | ~165 | - | Carbonyl carbon, most downfield due to adjacent N-H. |

| C5 | ~103 | ~5.8 | Olefinic carbon, upfield compared to C6. |

| C6 | ~143 | ~7.6 | Olefinic carbon, deshielded by adjacent N1 and C=O. |

| N3-H | - | ~11.3 | Acidic proton, broad signal, downfield. |

| C (Phenyl, C1') | ~135 | - | Attached to Nitrogen. |

| C (Phenyl, C2') | ~138 | - | Attached to Methyl group. |

| C (Phenyl, C3'-C6') | ~126-131 | ~7.2-7.4 | Aromatic region, complex splitting pattern. |

| CH₃ (Methyl) | ~18 | ~2.2 | Aliphatic methyl group. |

Theoretical calculations of vibrational spectra (Infrared and Raman) are performed by computing the second derivatives of the energy with respect to the atomic positions. cardiff.ac.uk This analysis yields a set of normal modes, each with a corresponding vibrational frequency and intensity (for IR) or scattering activity (for Raman). nih.gov While harmonic frequency calculations are standard, more accurate results that account for anharmonicity can be obtained using methods like second-order perturbation theory. researchgate.net

The calculated vibrational spectrum of this compound would be a superposition of the modes characteristic of the uracil ring and the 2-methylphenyl group.

Uracil Modes: Intense IR bands corresponding to the C=O stretching vibrations would be predicted in the 1650-1750 cm⁻¹ region. The N-H stretching vibration would appear as a strong, broad band above 3000 cm⁻¹. Ring deformation and breathing modes would be found at lower frequencies. ias.ac.inias.ac.in

2-Methylphenyl Modes: Aromatic C-H stretching modes are expected just above 3000 cm⁻¹. Characteristic C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending modes, which are often strong in the IR spectrum, would be predicted in the 700-900 cm⁻¹ range. The methyl group would have its own characteristic C-H stretching and bending vibrations.

Theoretical spectra are crucial for assigning the bands observed in experimental IR and Raman spectra, especially in the complex "fingerprint" region where many vibrational modes overlap. nih.gov

Theoretical Studies on Reaction Mechanisms and Pathways of this compound

Computational and theoretical chemistry provide powerful tools to elucidate the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental methods alone. While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, general principles and findings from computational investigations of closely related uracil derivatives can provide a framework for understanding its potential reactive behavior. These studies underscore the importance of transition state characterization and the elucidation of reaction pathways in predicting the outcomes of derivatization reactions.

Transition State Characterization and Activation Energies

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the kinetics of a reaction. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and characterize these fleeting structures.

For uracil and its simple N-substituted derivatives, theoretical studies have explored various reactions, including cycloadditions and substitution reactions. For instance, in a study on the stereoselective (4+2) cycloaddition of N-protected 6-methyluracil-5-carbaldehydes with (E)-β-nitrostyrenes, DFT calculations were used to identify the transition states for the key stereo-defining Michael addition. unipr.itresearchgate.net The calculations revealed a complex network of hydrogen-bonding interactions between the chiral catalyst and the reactants, which dictates the stereochemical outcome. unipr.it The activation barriers for such reactions are typically in the range of 6–8 kcal·mol⁻¹. unipr.it

In another example, the bromination of uracil derivatives has been investigated computationally. nih.govacs.org The activation energies for the reaction of cytosine (a related pyrimidine (B1678525) base) and 1-methyl cytosine with bromine were calculated in different solvents, demonstrating the significant influence of the solvent environment on the reaction kinetics. nih.govacs.org These studies confirm the reaction mechanism through intrinsic reaction coordinate (IRC) calculations, which trace the path from the transition state to the reactants and products. nih.gov

Table 1: Calculated Activation Energies for Reactions of Uracil Derivatives in Different Solvents Activation energies (ΔG‡) are given in kJ mol⁻¹. Data extracted from a computational study on the bromination of cytosine and 1-methyl cytosine.

| Reactant | Gas Phase | Chloroform | n-Octanol | DMSO | Water |

| Cytosine | 113.4 | 109.2 | 105.9 | 102.5 | 97.1 |

| 1-Methyl cytosine | 109.2 | 105.9 | 103.8 | 100.8 | 99.6 |

Mechanistic Insights into Uracil Derivatization Reactions

Computational studies provide profound mechanistic insights into how uracil derivatives react. They can distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms, and identify key intermediates.

For example, in the context of enzymatic reactions, transition-state analysis of uridine (B1682114) phosphorylase-catalyzed arsenolysis of uridine was performed using DFT. acs.org The calculations, supported by kinetic isotope effects, suggested a synchronous, SN2-like transition state. acs.org This level of detail about the transition state geometry and charge distribution is crucial for understanding enzyme catalysis and for the design of inhibitors. acs.org

Furthermore, computational investigations into the (4+2) cycloaddition of a uracil derivative revealed a four-step reaction sequence. unipr.itresearchgate.net This included a key stereochemistry-determining Michael addition followed by a diastereoselective intramolecular Henry reaction. unipr.it The study also shed light on the complex, non-covalent interactions between the catalyst and the substrates, which had not been previously reported. unipr.it

The derivatization of uracil can also proceed through radical mechanisms. The SRN1 (unimolecular radical nucleophilic substitution) mechanism has been proposed for the synthesis of 6-substituted uracils. researchgate.net This mechanism involves an electron transfer to the substrate to form a radical anion, which then fragments and reacts with a nucleophile. researchgate.net Computational studies would be instrumental in mapping the potential energy surface for such a radical pathway for this compound and determining its feasibility compared to ionic mechanisms.

Chemical Transformations and Derivatization Chemistry of 1 2 Methylphenyl Uracil

Modifications on the Uracil (B121893) Ring System

The uracil ring is an electron-deficient heterocyclic system, which influences its reactivity towards both electrophiles and nucleophiles. The C5=C6 double bond is a key site for various chemical modifications.

Electrophilic Substitutions at C5 and C6 Positions

Electrophilic attack on the uracil ring typically occurs at the C5 position, which is the most electron-rich carbon atom in the pyrimidine (B1678525) ring. The presence of the N1-aryl group can influence the reactivity of the uracil ring, but the general principles of electrophilic substitution still apply.

While the C6 position is generally less reactive towards electrophiles compared to the C5 position, certain reaction conditions or the presence of specific activating groups can lead to substitution at C6. However, for 1-(2-methylphenyl)uracil, electrophilic attack is expected to overwhelmingly favor the C5 position.

Table 1: Illustrative Electrophilic Substitution Reactions at the C5 Position of this compound

| Electrophile Source | Reagent/Conditions | Product |

| Bromine (Br+) | Br₂ in Acetic Acid | 5-Bromo-1-(2-methylphenyl)uracil |

| Chlorine (Cl+) | N-Chlorosuccinimide (NCS) | 5-Chloro-1-(2-methylphenyl)uracil |

| Iodine (I+) | N-Iodosuccinimide (NIS) | 5-Iodo-1-(2-methylphenyl)uracil |

| Nitro group (NO₂+) | Nitric Acid/Sulfuric Acid | 5-Nitro-1-(2-methylphenyl)uracil |

Nucleophilic Additions and Substitutions

The electron-deficient nature of the uracil ring makes it susceptible to nucleophilic attack, particularly at the C6 position. This can lead to addition reactions across the C5=C6 double bond. For instance, the reaction with nucleophiles like amines or thiols can result in the formation of 5,6-dihydrouracil derivatives.

In cases where a suitable leaving group is present at the C5 or C6 position, nucleophilic aromatic substitution can occur, although this is less common for the parent uracil ring. However, derivatives such as 5-halouracils can undergo substitution reactions with various nucleophiles.

Rearrangement Reactions of the Uracil Core

The uracil ring system can undergo rearrangement reactions under specific conditions, often initiated by the presence of certain substituents. A notable example is the rearrangement of 5-cyanouracil (B1208135) derivatives in the presence of amines or hydroxide (B78521) ions. researchgate.net For instance, treatment of 5-cyano-1-phenyluracil derivatives with ammonia (B1221849) or primary amines can lead to a ring-opening and subsequent ring-closure process, resulting in the formation of 6-aminouracils. researchgate.net This type of rearrangement is influenced by the nature of the substituent at the N1 position. The presence of a phenyl group at N1 has been shown to facilitate this transformation. researchgate.net

While direct experimental evidence for this compound is not extensively documented, it is plausible that a 5-cyano derivative of this compound would undergo a similar rearrangement to yield the corresponding 6-amino-1-(2-methylphenyl)uracil.

Functionalization of the 2-Methylphenyl Substituent

The 2-methylphenyl group attached at the N1 position of the uracil ring provides additional sites for chemical modification, allowing for the synthesis of a wider range of derivatives with potentially altered biological activities or physicochemical properties.

Derivatization of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group on the phenyl ring is a readily functionalizable handle. It can undergo oxidation to afford the corresponding carboxylic acid, 2-(1-uracilyl)benzoic acid, using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation provides a route to introduce a carboxyl functional group, which can be further derivatized.

Alternatively, the methyl group can be subjected to free-radical halogenation to introduce one or more halogen atoms. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can yield 1-(2-(bromomethyl)phenyl)uracil. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Table 2: Representative Derivatization Reactions of the Methyl Group

| Reaction Type | Reagent/Conditions | Product |

| Oxidation | KMnO₄, heat | 2-(1-Uracilyl)benzoic acid |

| Bromination | N-Bromosuccinimide (NBS), AIBN | 1-(2-(Bromomethyl)phenyl)uracil |

| Chlorination | SO₂Cl₂, radical initiator | 1-(2-(Chloromethyl)phenyl)uracil |

Electrophilic Aromatic Substitutions on the Phenyl Ring (e.g., Nitration, Halogenation)

The phenyl ring of the 2-methylphenyl substituent can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the methyl group and the uracil moiety, will determine the position of the incoming electrophile. The methyl group is an ortho-, para-director and an activating group. The uracil ring, being attached through a nitrogen atom, is generally considered a deactivating group with ortho-, para-directing effects due to the lone pair of electrons on the nitrogen that can be delocalized into the ring.

The interplay of these directing effects will influence the regioselectivity of the substitution. For nitration, treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring. The positions para to the methyl group and ortho/para to the uracil substituent would be the most likely sites of substitution. Similarly, halogenation of the phenyl ring can be achieved using elemental halogens in the presence of a Lewis acid catalyst.

Cycloaddition and Annulation Reactions Involving this compound

Cycloaddition and annulation reactions are powerful strategies for the construction of complex molecular architectures from relatively simple precursors. In the context of this compound, these reactions offer a direct route to novel fused heterocyclic systems with potential applications in various fields of chemical biology.

Fused Heterocycle Formation (e.g., Pyrrolo[2,3-d]pyrimidines)

The pyrrolo[2,3-d]pyrimidine core is a prominent scaffold in numerous biologically active compounds. nih.govnih.govresearchgate.netmdpi.com The synthesis of this fused heterocycle often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine moiety. While many synthetic routes to pyrrolo[2,3-d]pyrimidines commence from 6-aminouracil (B15529) derivatives, the direct utilization of N1-substituted uracils like this compound in such annulation reactions is less commonly documented. nih.govscielo.org.mx

The general strategy for the formation of the pyrrolo[2,3-d]pyrimidine system from a uracil precursor necessitates the introduction of appropriate functionalities at the C5 and C6 positions of the uracil ring to enable the annulation of the five-membered pyrrole ring. For a 1-substituted uracil such as this compound, this would typically involve a sequence of derivatization steps. For instance, halogenation at the C5 position, followed by the introduction of a nitrogen-containing side chain at the C6 position, could set the stage for an intramolecular cyclization to form the desired fused ring system.

While specific examples detailing the conversion of this compound to a pyrrolo[2,3-d]pyrimidine are not extensively reported in the surveyed literature, the general reactivity of the uracil scaffold suggests that such transformations are chemically feasible. The reaction conditions would need to be carefully optimized to account for the electronic effects of the 1-(2-methylphenyl) substituent on the reactivity of the pyrimidine ring.

Regioselective and Stereoselective Synthetic Pathways

The concepts of regioselectivity and stereoselectivity are paramount in modern organic synthesis, enabling the precise construction of molecules with defined three-dimensional arrangements. In the context of this compound, these principles govern both the synthesis of the molecule itself and its subsequent chemical transformations.

The synthesis of this compound can be approached through various methods, with the regioselectivity of the N1-alkylation of uracil being a key consideration. The differential reactivity of the N1 and N3 positions of the uracil ring can be exploited to favor the formation of the desired N1-substituted product. Factors such as the choice of base, solvent, and alkylating agent, as well as the presence of protecting groups, can influence the regiochemical outcome of the reaction.

Further functionalization of the this compound core can also proceed with a high degree of regioselectivity. For instance, electrophilic substitution reactions, such as halogenation, are known to occur preferentially at the C5 position of the uracil ring due to the electronic activation provided by the adjacent nitrogen atoms. The steric bulk of the 1-(2-methylphenyl) group may also play a role in directing the regioselectivity of certain reactions.

Stereoselectivity becomes a critical consideration when chiral centers are introduced into the molecule, for example, through reactions involving the C5=C6 double bond or through the attachment of a chiral side chain. While specific studies on the stereoselective reactions of this compound are limited, the broader literature on uracil derivatives indicates that diastereoselective and enantioselective transformations can be achieved through the use of chiral reagents, catalysts, or auxiliaries. The ortho-methyl group on the phenyl ring of this compound could potentially serve as a handle for stereocontrol in certain reactions by influencing the conformational preferences of the molecule and directing the approach of incoming reagents.

In the absence of specific experimental data for this compound, the following table provides a general overview of reaction types and the typical regiochemical and stereochemical considerations for uracil derivatives, which can be extrapolated to the target molecule.

| Reaction Type | Reagents and Conditions | General Regioselectivity | General Stereoselectivity |

| N-Alkylation of Uracil | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N1 vs. N3 substitution | Not applicable |

| Halogenation | Halogenating agent (e.g., NBS, Br2), Solvent | C5-halogenation | Not applicable |

| Michael Addition | Michael acceptor, Base | N1 or N3 addition | Can be diastereoselective with chiral Michael acceptors |

| Cycloaddition (Diels-Alder) | Diene, Heat or Lewis acid | Dependent on diene and dienophile electronics | Can be highly stereoselective (endo/exo) |

It is important to note that the specific outcomes for this compound would require experimental verification, as the electronic and steric influence of the 1-(2-methylphenyl) substituent could lead to deviations from the general reactivity patterns observed for other uracil derivatives.

Future Perspectives and Advanced Research Avenues for 1 2 Methylphenyl Uracil

Development of Novel Integrated Experimental and Computational Methodologies

The future study of 1-(2-Methylphenyl)uracil and its derivatives will likely benefit from the integration of experimental synthesis and computational analysis. nih.gov This synergistic approach, often referred to as a data-driven machine learning quantitative structure-activity relationship (QSAR) approach, allows for the prediction of the biological activities of newly designed compounds. nih.gov Such models are developed by correlating the molecular structures of a series of compounds with their experimentally determined activities. nih.gov

For instance, computational techniques like molecular docking and molecular dynamics (MD) simulations can predict how this compound and its analogs might bind to specific biological targets. nih.gov These in silico studies help in understanding the binding interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for the compound's activity. nih.gov The insights gained from these computational models can then guide the synthesis of new derivatives with improved properties. nih.gov This iterative process of computational design, chemical synthesis, and biological testing can accelerate the discovery of new drug candidates. nih.gov

Exploration of Structure-Property Relationships through Systematic Substituent Variation on the N1-Aryl Moiety

A key area of future research for this compound involves the systematic variation of substituents on the N1-aryl moiety to establish clear structure-property relationships. The development of novel uracil (B121893) derivatives is highly dependent on the modification of substituents at the N-1, N-3, C-5, and C-6 positions of the pyrimidine (B1678525) ring. nih.govresearchgate.net By introducing different functional groups at various positions on the 2-methylphenyl ring, researchers can fine-tune the electronic and steric properties of the molecule.

For example, the addition of electron-donating or electron-withdrawing groups can influence the compound's interaction with biological targets. nih.gov A study on N1-substituted uracil derivatives could explore how these changes affect the compound's anti-inflammatory or anticancer activities. nih.gov The insights from such studies are crucial for understanding the pharmacophore—the essential features of the molecule responsible for its biological activity.

| Modification Strategy | Potential Impact on Properties | Example Substituents |

| Introduction of electron-donating groups | May enhance binding affinity through increased electron density. | -OCH3, -NH2 |

| Introduction of electron-withdrawing groups | Could alter the electrostatic potential and improve target specificity. | -NO2, -CF3 |

| Variation of steric bulk | Can influence the compound's fit within a binding pocket. | -C(CH3)3, -isopropyl |

| Introduction of hydrogen bond donors/acceptors | May create new interactions with the target protein, enhancing potency. | -OH, -COOH |

This table illustrates potential strategies for modifying the N1-aryl moiety of this compound and the expected impact on its chemical and biological properties.

Advanced Characterization Techniques for Complex Uracil Derivatives

The comprehensive characterization of this compound and its more complex derivatives will necessitate the use of advanced analytical techniques. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental for confirming the chemical structures of newly synthesized compounds. researchgate.nettu.edu.ye

For a deeper understanding of the three-dimensional arrangement of these molecules in the solid state, single-crystal X-ray diffraction is an invaluable tool. rsc.orgacs.org This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. rsc.orgrsc.org Such structural insights are critical for understanding the relationship between the molecular structure and the compound's physical and biological properties. rsc.orgrsc.org Furthermore, techniques like Hirshfeld surface analysis can be employed to investigate intermolecular interactions in detail. rsc.orgrsc.org

| Analytical Technique | Information Gained | Relevance to this compound Research |

| ¹H and ¹³C NMR | Provides detailed information about the molecular structure and connectivity of atoms. | Essential for confirming the successful synthesis of new derivatives. researchgate.net |

| Mass Spectrometry | Determines the molecular weight and elemental composition of a compound. | Confirms the identity and purity of synthesized molecules. researchgate.net |

| Single-Crystal X-ray Diffraction | Reveals the precise 3D arrangement of atoms and intermolecular interactions in a crystal. | Crucial for understanding structure-property relationships. rsc.orgacs.org |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions within a crystal. | Provides insights into the forces that govern the crystal packing. rsc.orgrsc.org |

This table outlines advanced characterization techniques and their significance in the study of complex uracil derivatives like this compound.

Rational Design Principles for Uracil-Based Chemical Entities

The principles of rational drug design are central to the future development of uracil-based compounds, including derivatives of this compound. nih.govnih.gov This approach involves designing molecules that are complementary in shape and charge to a specific biological target. nih.gov By leveraging computational tools and a deep understanding of structure-activity relationships, scientists can design new chemical entities with enhanced potency and selectivity. nih.gov

For example, if this compound is found to inhibit a particular enzyme, researchers can use the enzyme's crystal structure to design new derivatives that bind more tightly to the active site. nih.gov This can involve modifying the scaffold to introduce new interactions or to optimize existing ones. nih.gov The ultimate goal is to develop compounds with improved therapeutic profiles, including increased efficacy and reduced side effects. researchgate.net The integration of in silico studies with synthetic chemistry and biological evaluation is a powerful strategy for the discovery of novel uracil-based therapeutic agents. nih.govsemanticscholar.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.